![molecular formula C15H19FN2O3 B7873185 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873185.png)
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is a complex organic compound that features a piperidine ring substituted with a fluoroaniline group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other fluoroaniline derivatives and piperidine-containing molecules. Examples include:
- 4-[(3-Fluoroanilino)carbonyl]phenylboronic acid
- 2-[(3-Fluoroanilino)carbonyl]phenylboronic acid
Uniqueness
What sets 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a fluoroaniline group and a piperidine ring allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[1-[(3-fluorophenyl)carbamoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-1-5-13(9-12)17-15(21)18-8-2-3-11(10-18)6-7-14(19)20/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOKXGBQUQEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


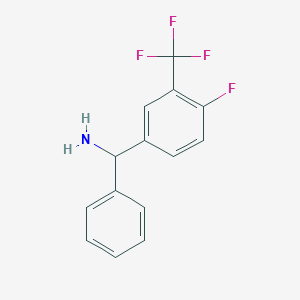
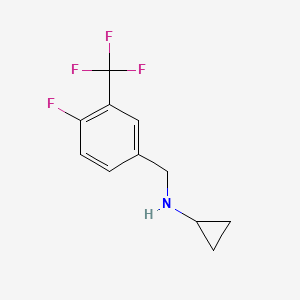
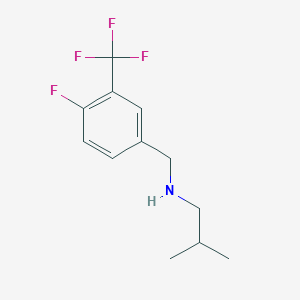
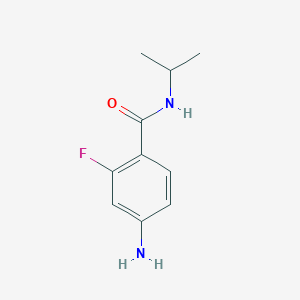
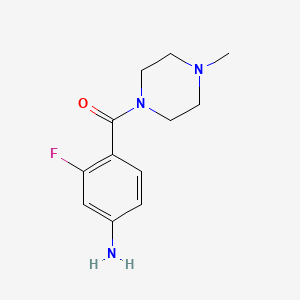
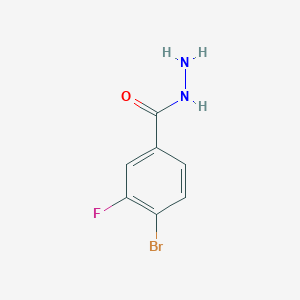
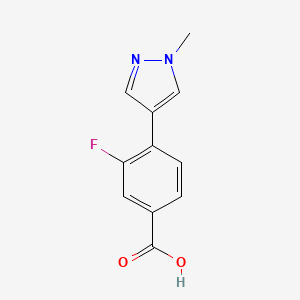

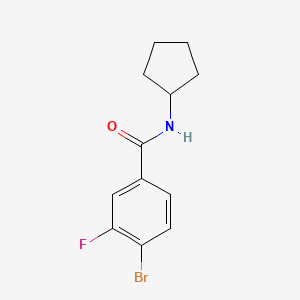
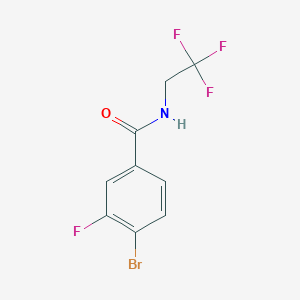
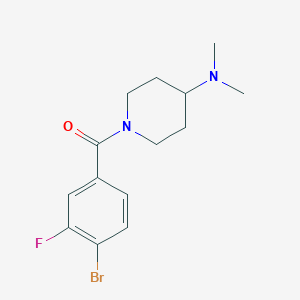
![3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873186.png)
